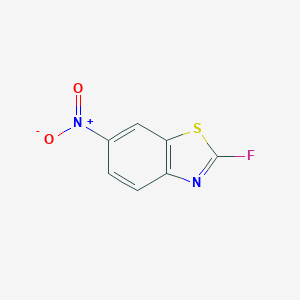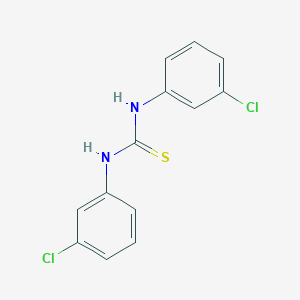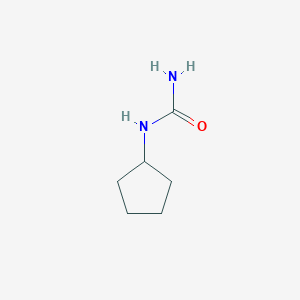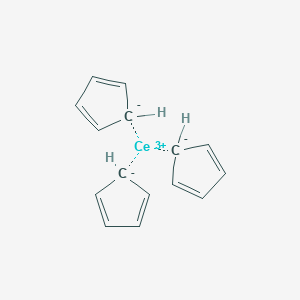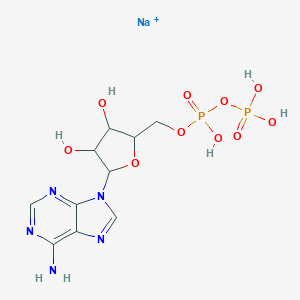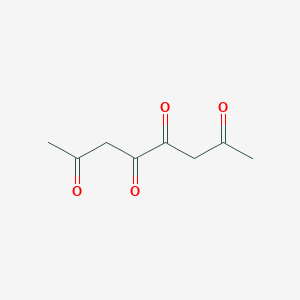
Octane-2,4,5,7-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane-2,4,5,7-tetrone, also known as OTT, is a cyclic ketone with the molecular formula C8H8O4. It is a versatile compound with various applications in the field of organic chemistry, biochemistry, and medicinal chemistry. OTT is a yellow crystalline solid that is soluble in water, ethanol, and ether.
Wirkmechanismus
The mechanism of action of Octane-2,4,5,7-tetrone is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of cellular signaling pathways. Octane-2,4,5,7-tetrone has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and xanthine oxidase. It has also been shown to modulate the activity of various cellular signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemische Und Physiologische Effekte
Octane-2,4,5,7-tetrone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Octane-2,4,5,7-tetrone has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. In addition, Octane-2,4,5,7-tetrone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Octane-2,4,5,7-tetrone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, Octane-2,4,5,7-tetrone has some limitations, including its low yield and the need for specialized equipment and techniques for its synthesis.
Zukünftige Richtungen
There are several future directions for the research on Octane-2,4,5,7-tetrone. One potential direction is the development of Octane-2,4,5,7-tetrone-based drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections. Another potential direction is the exploration of the mechanisms of action of Octane-2,4,5,7-tetrone and the identification of its molecular targets. Additionally, the synthesis of Octane-2,4,5,7-tetrone analogs with improved properties and activities could also be a future direction of research.
Conclusion
In conclusion, Octane-2,4,5,7-tetrone is a versatile compound with various applications in the field of organic chemistry, biochemistry, and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Octane-2,4,5,7-tetrone could lead to the development of new drugs and the discovery of new molecular targets for the treatment of various diseases.
Synthesemethoden
There are several methods to synthesize Octane-2,4,5,7-tetrone, including the oxidation of 2,4,5,7-tetrahydroxyoctane, the oxidation of 2,4,5,7-tetrahydroxyoct-6-en-1-al, and the oxidation of 2,4,5,7-tetrahydroxyoct-6-en-1-ol. The most common method is the oxidation of 2,4,5,7-tetrahydroxyoctane using potassium permanganate or lead tetraacetate.
Wissenschaftliche Forschungsanwendungen
Octane-2,4,5,7-tetrone has been extensively studied for its potential applications in various fields of research. It has been shown to have antimicrobial, anticancer, antiviral, and anti-inflammatory properties. Octane-2,4,5,7-tetrone has also been used as a chelating agent for heavy metals and as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
1114-91-6 |
|---|---|
Produktname |
Octane-2,4,5,7-tetrone |
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
octane-2,4,5,7-tetrone |
InChI |
InChI=1S/C8H10O4/c1-5(9)3-7(11)8(12)4-6(2)10/h3-4H2,1-2H3 |
InChI-Schlüssel |
TVDDXVUEWIHEHC-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C(=O)CC(=O)C |
Kanonische SMILES |
CC(=O)CC(=O)C(=O)CC(=O)C |
Andere CAS-Nummern |
1114-91-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



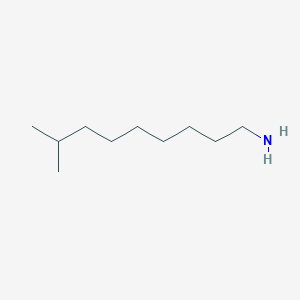
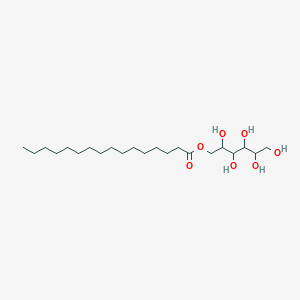
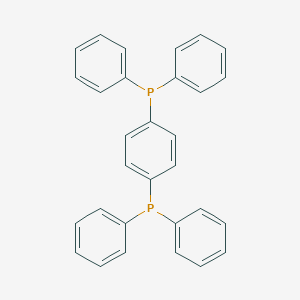
![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)
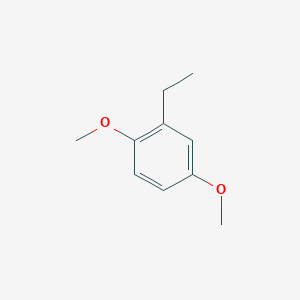
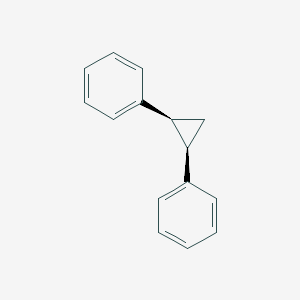

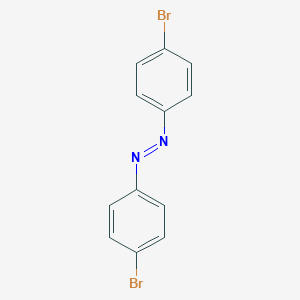
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
